molecular formula C9H9F3N2O B2837992 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1989659-42-8

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2837992
CAS No.: 1989659-42-8
M. Wt: 218.179
InChI Key: CLUVZSBZVZFFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with trifluoroacetaldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalytic hydrogenolysis and other advanced techniques may be employed to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carbaldehyde
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics .

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUVZSBZVZFFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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